molecular formula C10H8FNO2 B1658204 2-(m-Fluorophenyl)succinimide CAS No. 60050-32-0

2-(m-Fluorophenyl)succinimide

Cat. No.: B1658204
CAS No.: 60050-32-0
M. Wt: 193.17 g/mol
InChI Key: HUFFTFLPALHYFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(m-Fluorophenyl)succinimide, a derivative of the pyrrolidine-2,5-dione heterocycle, is a high-purity research chemical serving as a valuable scaffold in medicinal chemistry and drug discovery. The succinimide core is a privileged structure in pharmacology, known for its diverse therapeutic potential. This compound features a meta-fluorophenyl substitution, a common modification in medicinal chemistry to influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. Succinimide derivatives demonstrate a wide spectrum of documented biological activities, making them a subject of ongoing research. These activities include serving as anticonvulsant agents, antimicrobial and antifungal agents, and anti-inflammatory agents. Research indicates that the succinimide nucleus is a key structural component in several FDA-approved drugs and clinical candidates for conditions such as epilepsy, schizophrenia, and smallpox. Furthermore, specific derivatives function as negative allosteric modulators (NAMs) of metabotropic glutamate receptors (mGlu1), which are important targets for central nervous system disorders. The structural features of this compound make it a versatile intermediate for the synthesis of more complex, biologically active molecules, including spirocyclic compounds explored for their antitumor properties and enzyme inhibitory effects. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or animal use. Researchers should consult relevant Safety Data Sheets (SDS) and adhere to their institution's safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-7-3-1-2-6(4-7)8-5-9(13)12-10(8)14/h1-4,8H,5H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFFTFLPALHYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975483
Record name 3-(3-Fluorophenyl)-5-hydroxy-3,4-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60050-32-0
Record name Succinimide, 2-(m-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060050320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Fluorophenyl)-5-hydroxy-3,4-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 M Fluorophenyl Succinimide and Analogues

Established Synthetic Routes for Substituted Succinimides

The synthesis of the succinimide (B58015) ring is a well-documented area of organic chemistry, with several reliable methods developed over the years. These routes typically involve the formation of the five-membered ring from linear precursors and can be adapted to produce a wide array of substituted derivatives.

Synthesis from Succinic Acid or Anhydride (B1165640) and Amines

The most fundamental and widely practiced method for synthesizing succinimides involves the reaction of succinic acid or, more commonly, succinic anhydride with a primary amine. mdpi.comtandfonline.com This reaction proceeds in two conceptual steps: first, the amine performs a nucleophilic attack on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of a succinamic acid intermediate. mdpi.com The second step is a cyclodehydration reaction, where the terminal carboxylic acid and the amide functionality condense to form the five-membered imide ring, eliminating a molecule of water. mdpi.com

This cyclization can be achieved through simple heating or by using a dehydrating agent. mdpi.com Common reagents to facilitate this step include acetyl chloride or acetic anhydride in the presence of sodium acetate (B1210297). mdpi.comprepchem.com A straightforward approach involves refluxing the succinamic acid intermediate with acetyl chloride. prepchem.com Alternatively, green chemistry approaches have been developed, such as performing the reaction between succinic acid and an amine in hot water (100 °C) without the need for a catalyst, which can produce N-alkyl and N-aryl succinimides in high yields. tandfonline.comcanterbury.ac.nz

Starting MaterialsReagents/ConditionsProductYieldReference
Succinic Anhydride, Aromatic/Aliphatic AminesAcetic Acid, ZincN-Substituted SuccinimideHigh ontosight.ai
Succinic Anhydride, Amines/HydrazidesChloroform, Polyphosphate Ester (PPE)N-Substituted SuccinimideN/A mdpi.comontosight.ai
Succinic Acid, Primary AminesHot Water (100 °C), Catalyst-freeN-Alkyl/N-Aryl Succinimide75-98% canterbury.ac.nzresearchgate.net
Succinic Anhydride, Primary Aromatic AmineBenzene (B151609), Acetyl ChlorideN-Substituted Phenyl SuccinimideN/A researchgate.net

Lewis Acid Catalysis in Succinimide Synthesis

To improve reaction efficiency and mildness, Lewis acid catalysis has been employed in succinimide synthesis. Lewis acids activate the carbonyl group of the anhydride, making it more susceptible to nucleophilic attack by the amine. This allows the reaction to proceed under less harsh conditions. A variety of Lewis acids have been proven effective. For instance, Tantalum pentachloride (TaCl₅) on a silica (B1680970) gel support can catalyze the reaction between succinic anhydride and amines in a solvent-free microwave-assisted protocol. google.com

Other notable Lewis acid systems include choline (B1196258) chloride·2ZnCl₂, which acts as a Lewis acidic ionic liquid, facilitating the reaction between succinic anhydride and aniline (B41778) under mild conditions. acs.org Niobium pentoxide (Nb₂O₅) has also been identified as a reusable and water-tolerant heterogeneous Lewis acid catalyst for the condensation of dicarboxylic acids with amines. acs.org

CatalystStarting MaterialsKey FeaturesReference
TaCl₅-silica gelSuccinic Anhydride, AmineSolvent-free, Microwave irradiation google.com
Choline Chloride·2ZnCl₂Succinic Anhydride, AnilineMild conditions, Ionic liquid acs.org
Nb₂O₅Dicarboxylic Acids, AminesHeterogeneous, Reusable, Base-tolerant acs.org
Scandium(III) triflate (Sc(OTf)₃)N-(organothio)succinimides, Sodium sulfinatesGreen solvent system (ionic liquids/water) wikipedia.org
Aluminum chloride (AlCl₃)N-(arylthio)succinimides, AlkynesIntramolecular annulation wikipedia.org

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, and the synthesis of succinimides is no exception. This method significantly reduces reaction times compared to conventional heating. ontosight.ainih.gov For example, N-phenylsuccinimide can be synthesized by simply heating a mixture of aniline and succinic anhydride in a domestic microwave oven for a few minutes, yielding moderate to good results without the need for a solvent. ontosight.ainih.gov

Microwave irradiation can be combined with other catalytic methods. The aforementioned TaCl₅-silica gel catalyzed synthesis is often performed under microwave conditions to enhance the reaction rate. google.com Microwave-assisted syntheses have been reported in various solvents like DMF, acetic anhydride, or water, often providing excellent yields compared to traditional methods. acs.org This approach is considered a "greener" alternative as it is energy-efficient and often solvent-free. ontosight.ai

Modified Mitsunobu Reaction for N-Substituted Succinimides

The Mitsunobu reaction offers a versatile method for forming N-substituted succinimides, particularly when starting from the parent succinimide and an alcohol. acs.orgmdpi.com The classical Mitsunobu reaction involves an alcohol, a nucleophile (in this case, succinimide), a phosphine (B1218219) (typically triphenylphosphine, PPh₃), and an azodicarboxylate (like diethylazodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). acs.orgresearchgate.net

The reaction proceeds through the activation of the alcohol by the phosphine-azodicarboxylate adduct, which is then displaced by the succinimide nucleophile. researchgate.net This method is known for its mild conditions and stereochemical inversion at the alcohol's chiral center. researchgate.net It has been successfully applied to the alkylation of various diazo NH-heterocycles, including diazo arylidene succinimides, using alcohols as the alkylating agents. nih.gov

One-Pot Synthetic Strategies for Succinimides

To enhance synthetic efficiency and reduce waste from intermediate purification steps, one-pot strategies are highly desirable. Several one-pot methods for succinimide synthesis have been developed. One such strategy involves the reaction of succinic anhydride with an amine using sulphamic acid as a catalyst. acs.org Another approach utilizes zinc powder in acetic acid for the reductive cyclization of succinanilic acids, which are formed in situ from succinic anhydride and an amine. ontosight.ai

A universal one-pot method was developed involving the reaction of an amine or hydrazide with succinic anhydride in chloroform, followed by the addition of polyphosphate ester (PPE) to drive the cyclodehydration without the need to isolate the intermediate amido acid. mdpi.comontosight.ai These methods offer practical and economical routes to a wide range of N-substituted succinimides by simplifying the workup and purification process. ontosight.ai

Specific Considerations for Introduction of m-Fluorophenyl Moiety

The synthesis of the target compound, 2-(m-Fluorophenyl)succinimide, presents a distinct challenge compared to its N-substituted counterparts. Direct introduction of an aryl group onto the C2 (α-carbon) position of a pre-formed succinimide ring via methods like alkylation or acylation is generally not feasible, as these reactions tend to occur at the more nucleophilic nitrogen atom or the C3 position. canterbury.ac.nzresearchgate.net

Therefore, the most viable synthetic strategy involves the preparation of the precursor molecule, 2-(m-fluorophenyl)succinic acid, followed by cyclization to form the desired imide ring. The precursor acid, 2-(3-Fluorophenyl)succinic acid, is noted as a commercially available compound, indicating that its synthesis is established. sigmaaldrich.com

Several general methods for synthesizing α-arylsuccinic acids can be adapted for this purpose:

Stobbe Condensation : This reaction involves the condensation of an aldehyde or ketone with a dialkyl succinate (B1194679) in the presence of a strong base like sodium ethoxide or potassium t-butoxide. wikipedia.orgorganicreactions.org For the target molecule, m-fluorobenzaldehyde would be reacted with diethyl succinate. The reaction forms an alkylidene succinic acid (or its corresponding half-ester), which can then be reduced (e.g., via catalytic hydrogenation) to yield 2-(m-fluorophenyl)succinic acid. researchgate.netwikipedia.org

From Arylacetic Acid Derivatives : Another route starts with a suitable m-fluorophenylacetic acid derivative. For example, the alkylation of m-fluorophenylacetonitrile with an acetate equivalent like potassium chloroacetate (B1199739) can yield a 3-cyano-3-(m-fluorophenyl)propionic acid, which upon hydrolysis gives the desired 2-(m-fluorophenyl)succinic acid. researchgate.net

Rearrangement of β-Aroylpropionic Acids : A known method for synthesizing α-arylsuccinic acids involves the oxidative rearrangement of β-aroylpropionic acids using thallium(III) trinitrate (TTN). acs.orgacs.org In this context, β-(m-fluorobenzoyl)propionic acid would be the required starting material.

Once 2-(m-fluorophenyl)succinic acid is synthesized, it can be converted to this compound by reacting it with ammonia (B1221849) or a primary amine source, followed by cyclization, using the established methods described in section 2.1.1.

Precursor Synthesis MethodKey ReactantsIntermediateFinal Product (Precursor)Reference
Stobbe Condensationm-Fluorobenzaldehyde, Diethyl SuccinateAlkylidene Succinic Acid/Ester2-(m-Fluorophenyl)succinic acid wikipedia.orgorganicreactions.org
Alkylation of Arylacetonitrilem-Fluorophenylacetonitrile, Potassium Chloroacetate3-Cyano-3-(m-fluorophenyl)propionic acid2-(m-Fluorophenyl)succinic acid researchgate.net
Oxidative Rearrangementβ-(m-Fluorobenzoyl)propionic acid, Thallium(III) trinitrate-2-(m-Fluorophenyl)succinic acid acs.orgacs.org
Electrochemical Dicarboxylationm-Fluorostyrene, CO₂-2-(m-Fluorophenyl)succinic acid jchemlett.com

Palladium-Catalyzed N-Arylation Strategies for Aryl Succinimides

Palladium-catalyzed N-arylation, commonly known as the Buchwald-Hartwig amination, stands as a powerful and versatile method for forming carbon-nitrogen (C-N) bonds. nih.govsyr.edu This reaction has become a cornerstone in synthetic chemistry for preparing arylated amines, including N-aryl succinimides, which are prevalent in pharmaceuticals, natural products, and organic materials. nih.gov The process typically involves the cross-coupling of an amine or amide nucleophile with an aryl halide or pseudohalide, facilitated by a palladium catalyst. nih.govsyr.edu

The general catalytic cycle for these amidation reactions begins with the formation of an active palladium(0) catalyst species. syr.edu This species undergoes oxidative addition into the aryl halide (e.g., m-fluorobromobenzene) to form a Pd(II) complex. Subsequent ligand exchange with the succinimide nucleophile, often aided by a base, leads to a palladium-amido complex. The final step is reductive elimination, which releases the N-aryl succinimide product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. syr.edu

The success of the Buchwald-Hartwig amidation for a given substrate, such as succinimide, heavily relies on the careful selection of the ancillary phosphine ligand bound to the palladium center. syr.edubeilstein-journals.org The development of increasingly effective ligands has been crucial for expanding the reaction's scope and reliability. nih.gov Both monodentate and bidentate phosphine ligands have been successfully employed, with their steric and electronic properties influencing the rates of key steps like ligand exchange and reductive elimination. syr.edu For instance, sterically hindered ligands can promote the reductive elimination step, which is often rate-limiting.

Recent advancements have focused on developing catalyst systems that are effective for a broad range of substrates under mild conditions. nih.govrsc.org For the synthesis of fluorinated aniline derivatives, which are structurally related to fluorophenyl succinimides, specialized conditions using weaker bases like potassium phenoxide (KOPh) have been developed to accommodate products that may be unstable under the strong basic conditions typically used in C-N coupling. nih.gov The choice of palladium source, ligand, base, and solvent is critical for optimizing the reaction to achieve high yields and prevent side reactions, such as etherification. nih.govorganic-chemistry.org The versatility of this methodology allows for the coupling of various aryl halides, including electron-rich, electron-poor, and sterically hindered substrates, with a wide array of nitrogen-containing compounds. nih.govnih.gov

A related strategy involves a palladium-catalyzed, maleimide-relayed approach for the dual functionalization of aryl iodides. bohrium.com In this process, the ipso-position of the aryl iodide is alkylated while an ortho-C-H bond is borylated, leading to the formation of functionalized 3-aryl succinimides. bohrium.com This method demonstrates the sophisticated use of palladium catalysis to construct complex succinimide structures in a modular fashion. bohrium.com

NHC-Catalyzed Stetter Reaction in Fluorophenyl-Containing Succinimide Synthesis

The N-heterocyclic carbene (NHC)-catalyzed Stetter reaction is a powerful organocatalytic method for forming carbon-carbon bonds, providing an elegant route to 1,4-dicarbonyl compounds and their derivatives, including substituted succinimides. nih.govirapa.org This reaction employs an NHC to induce a polarity reversal (umpolung) in an aldehyde, transforming it into a nucleophilic acyl anion equivalent. nih.govacs.org This acyl anion then undergoes a conjugate addition to a Michael acceptor, such as an N-substituted itaconimide, to produce the desired succinimide derivative. nih.govacs.org

This methodology has been successfully applied to the synthesis of various succinimide derivatives, including those containing a fluorophenyl group. acs.org In a typical procedure, an aromatic aldehyde is reacted with an N-substituted itaconimide in the presence of an NHC precatalyst (often derived from a thiazolium or triazolium salt) and a base. nih.govacs.org A delicate balance must be achieved to favor the Stetter reaction over competing pathways, such as the base-facilitated isomerization of the itaconimide. nih.govacs.org

Research has demonstrated the synthesis of a 1-(3-fluorophenyl)pyrrolidine-2,5-dione (B2704784) derivative through the NHC-catalyzed reaction between p-chlorobenzaldehyde and N-(3-fluorophenyl)itaconimide. acs.org The optimization of reaction conditions is crucial for maximizing yield. Key parameters include the choice of NHC catalyst, base, and solvent.

Table 1: Optimization of NHC-Catalyzed Stetter Reaction Conditions. nih.govacs.org
EntryCatalyst (mol %)Base (mol %)SolventTemperature (°C)Time (h)Yield (%)
1Pre-NHC A (20)K₂CO₃ (20)THFRT-55
2Pre-NHC A (15)K₂CO₃ (50)THF60480
3Pre-NHC A (15)K₂CO₃ (50)ACN60410
4Pre-NHC A (15)K₂CO₃ (50)Toluene60420

The substrate scope of this reaction is broad, tolerating a variety of substituents on both the aromatic aldehyde and the N-substituted itaconimide. nih.govacs.org This allows for the synthesis of a diverse library of succinimide derivatives. Both electron-withdrawing and electron-donating groups on the aldehyde are generally well-tolerated, as are both N-aryl and N-alkyl substituents on the itaconimide, leading to products in moderate to excellent yields. nih.govacs.org

Table 2: Substrate Scope for NHC-Catalyzed Synthesis of Succinimide Derivatives. acs.org
AldehydeN-Substituent on ItaconimideProductYield (%)
p-ChlorobenzaldehydePhenyl6a80
p-Chlorobenzaldehyde4-Methoxyphenyl6b75
p-ChlorobenzaldehydeMesityl6c64
p-ChlorobenzaldehydeBenzyl6i41
p-ChlorobenzaldehydeCyclohexyl6j20
4-FluorobenzaldehydePhenyl8c44

Methodological Advancements and Green Chemistry Aspects in Succinimide Synthesis

In recent years, the principles of green chemistry have become a guiding force in the development of new synthetic methodologies, including those for producing succinimides. ijnc.irjocpr.com These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using safer solvents, improving energy efficiency, and employing renewable resources. acs.orghuarenscience.com

One significant advancement is the move towards using environmentally benign solvents. jocpr.com A simple and clean green method for preparing succinimide derivatives involves heating N-substituted anilines with succinic anhydride in an aqueous medium, avoiding the use of hazardous organic solvents. researchgate.net Water is an ideal green solvent due to its non-toxic, non-flammable, and readily available nature. mdpi.com Similarly, the use of succinimide itself as a green and reusable organocatalyst for other reactions, such as the synthesis of arylidene malononitrile, has been explored in aqueous media, highlighting the dual role this compound class can play in sustainable chemistry. nih.gov

Another key principle of green chemistry is atom economy, which seeks to maximize the incorporation of all reactant materials into the final product. ijnc.iracs.org Catalytic reactions, by their nature, are often more atom-economical than stoichiometric processes. acs.org The development of metal-free synthetic routes is also a major goal. For instance, a method for synthesizing functionalized succinimides via an intramolecular Alder-ene reaction of 1,6-enynes has been developed that proceeds under mild, metal-free conditions, offering a green and efficient pathway to the succinimide scaffold. acs.org

Advanced Spectroscopic and Structural Elucidation Techniques for 2 M Fluorophenyl Succinimide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, connectivity, and chemical environment of each atom.

One-dimensional NMR provides fundamental information through chemical shifts (δ), which indicate the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(m-Fluorophenyl)succinimide would display distinct signals corresponding to the protons on the succinimide (B58015) ring and the fluorophenyl group. The succinimide ring contains a chiral center at the carbon bearing the phenyl group, leading to diastereotopic protons in the adjacent CH₂ group. This results in a complex splitting pattern, typically an ABX or AMX system. The single proton attached to the chiral carbon (the benzylic proton) would appear as a doublet of doublets. The protons on the aromatic ring would exhibit splitting patterns influenced by both carbon-carbon coupling and coupling to the fluorine atom. The N-H proton of the imide group would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, ten distinct signals would be expected: two carbonyl carbons, three carbons in the succinimide aliphatic portion, and five carbons in the fluorophenyl ring (as the carbon bonded to fluorine is unique). The carbonyl carbons are the most deshielded, appearing furthest downfield. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing fluorine atom, and their signals would exhibit splitting due to carbon-fluorine coupling (¹J_CF, ²J_CF, etc.).

Illustrative ¹H and ¹³C NMR Data for this compound

Note: This table is predictive, based on typical chemical shift values for succinimide and fluorobenzene (B45895) moieties. Actual experimental values may vary.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O (Succinimide)-~175-180
C-F (Aromatic)-~160-165 (d, ¹J_CF ≈ 245 Hz)
C-CH (Aromatic)-~140-145 (d)
Aromatic CH~7.0-7.5 (m)~115-135 (m)
CH (Succinimide)~4.0-4.5 (dd)~45-50
CH₂ (Succinimide)~2.8-3.2 (m)~35-40
NH (Imide)~8.0-9.0 (br s)-

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. semanticscholar.orgfao.org An HSQC spectrum would definitively link each proton signal in the succinimide and fluorophenyl rings to its corresponding carbon atom, confirming the assignments made in the 1D spectra. semanticscholar.org For example, the signal for the benzylic proton would show a cross-peak with the signal for the chiral carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. fao.org This is instrumental in piecing together the molecular structure. For this compound, key HMBC correlations would include:

Correlation from the benzylic proton to the aromatic carbons and the succinimide carbonyl carbons, confirming the connection between the two ring systems.

Correlations from the succinimide CH₂ protons to the carbonyl carbons and the chiral carbon.

Correlations from the aromatic protons to neighboring aromatic carbons, helping to assign their specific positions.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum shows absorption bands at specific frequencies corresponding to particular bonds.

For this compound, the key expected absorption bands would be:

N-H Stretch: A moderate to sharp band around 3200 cm⁻¹, characteristic of the imide N-H bond.

C-H Stretch (Aromatic): Bands typically appearing just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Bands appearing just below 3000 cm⁻¹.

C=O Stretch (Imide): Two distinct and strong absorption bands are characteristic of the succinimide ring. An asymmetric stretching band around 1770 cm⁻¹ and a symmetric stretching band around 1700 cm⁻¹. The presence of this pair of strong bands is a clear indicator of the cyclic imide structure.

C-N Stretch: A band in the region of 1350-1150 cm⁻¹.

C-F Stretch: A strong band in the fingerprint region, typically around 1250-1000 cm⁻¹, indicating the presence of the fluorine-carbon bond.

Aromatic C=C Bending: Out-of-plane bending vibrations in the 900-690 cm⁻¹ region, which can help confirm the substitution pattern of the benzene (B151609) ring.

Illustrative IR Absorption Data for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch3250 - 3150Medium
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch3000 - 2850Medium-Weak
Asymmetric C=O Stretch1780 - 1760Strong
Symmetric C=O Stretch1710 - 1690Strong
Aromatic C=C Stretch1600 - 1450Medium-Weak
C-F Stretch1250 - 1100Strong

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

For this compound (C₁₀H₈FNO₂), high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. The expected monoisotopic mass is approximately 193.054 g/mol .

Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. The mass spectrum would show a molecular ion peak [M]⁺ at m/z 193. Key fragmentation pathways would likely involve the loss of parts of the succinimide ring or cleavage at the bond connecting the two rings, leading to characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The technique is particularly useful for identifying conjugated systems.

The UV-Vis spectrum of this compound would be dominated by the electronic transitions within the fluorophenyl ring. The succinimide ring itself does not absorb significantly in the standard UV range (200-400 nm). The fluorophenyl chromophore would be expected to exhibit characteristic absorption bands, likely showing a primary absorption maximum (λ_max) related to the π → π* transitions of the aromatic system. The position and intensity of this absorption can be subtly influenced by the succinimide substituent and the fluorine atom.

Single-Crystal X-ray Diffraction (SXRD) for Definitive Three-Dimensional Structure Determination

Single-Crystal X-ray Diffraction (SXRD) is the most definitive method for determining the precise three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passed through a single crystal of the material, it is possible to map the electron density and thus determine the exact positions of each atom in the crystal lattice.

An SXRD analysis of this compound would provide a wealth of structural information, including:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths, bond angles, and torsion angles within the molecule.

The conformation of the succinimide ring (e.g., envelope or twisted).

The relative orientation of the fluorophenyl ring with respect to the succinimide ring.

Information on intermolecular interactions in the solid state, such as hydrogen bonding involving the imide N-H group and carbonyl oxygens, which dictate the crystal packing.

This technique provides the ultimate proof of structure, complementing the data obtained from spectroscopic methods.

Integration of Experimental Spectroscopic Data with Theoretical Calculations

A comprehensive structural and spectroscopic understanding of this compound necessitates a synergistic approach that combines experimental spectroscopic measurements with high-level theoretical calculations. This integrated methodology allows for a more precise and detailed assignment of spectral features and provides deeper insights into the molecule's electronic and geometric properties. The primary computational tool for this purpose is Density Functional Theory (DFT), which has proven to be highly effective in predicting molecular properties, including vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts.

The process typically begins with the acquisition of experimental spectra, such as Fourier-transform infrared (FT-IR), FT-Raman, and NMR (¹H and ¹³C). Concurrently, the molecular structure of this compound is optimized in silico using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). This computational optimization yields the most stable three-dimensional geometry of the molecule in its ground state.

Following optimization, theoretical vibrational frequencies are calculated. These calculated frequencies often exhibit a systematic deviation from experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To bridge this gap, the computed frequencies are typically scaled using a uniform scaling factor, which improves the correlation with the experimental FT-IR and FT-Raman data. The theoretical calculations also provide the potential energy distribution (PED) for each vibrational mode, which is crucial for assigning specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsional vibrations of the phenyl ring, succinimide ring, and C-F bond.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The theoretical chemical shifts are then correlated with the peaks observed in the experimental NMR spectra, aiding in the unambiguous assignment of each proton and carbon atom in the molecule. Discrepancies and agreements between the experimental and theoretical data can reveal subtle electronic and conformational effects within the molecule.

This integration is a powerful tool for validating the experimental data and providing a more complete picture of the molecular structure and dynamics of this compound than either technique could achieve alone.

Vibrational Spectroscopy Analysis

The correlation between experimental and theoretical vibrational spectra is fundamental for the structural elucidation of this compound. DFT calculations allow for the prediction of the complete vibrational spectrum, which can then be compared with experimental FT-IR and FT-Raman spectra.

Below is a representative table illustrating how experimental vibrational bands for a molecule like this compound would be assigned with the aid of theoretical calculations.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Experimental FT-IR Experimental FT-Raman Calculated Frequency (Scaled) Assignment (Potential Energy Distribution, %)
Data Data Data C-H stretching (phenyl)
Data Data Data N-H stretching (imide)
Data Data Data C=O symmetric stretching
Data Data Data C=O asymmetric stretching
Data Data Data C-C stretching (phenyl)
Data Data Data C-F stretching
Data Data Data CH₂ scissoring (succinimide)
Data Data Data C-N stretching

Note: This table is illustrative. Specific experimental and calculated data for this compound are required for actual analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

The combination of experimental and theoretical NMR data provides definitive assignments of the hydrogen and carbon atoms in the this compound structure. The GIAO method is employed to calculate the theoretical ¹H and ¹³C chemical shifts, which are then linearly correlated with the experimental values.

The following table demonstrates a typical comparison used in such studies.

Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Experimental ¹H Calculated ¹H Experimental ¹³C Calculated ¹³C
C2' - - Data Data
C4'/C6' Data Data Data Data
C5' Data Data Data Data
C1' - - Data Data
C3' - - Data Data
C2/C5 - - Data Data
C3/C4 Data Data Data Data
NH Data Data - -

Note: This table is illustrative. Specific experimental and calculated data for this compound are required for actual analysis. Atom numbering is based on the chemical structure.

By integrating these advanced spectroscopic and computational techniques, researchers can achieve a detailed and reliable characterization of the molecular structure of this compound.

Computational Chemistry and Molecular Modeling of 2 M Fluorophenyl Succinimide

Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(m-Fluorophenyl)succinimide, DFT calculations provide a theoretical framework for understanding its electronic and vibrational characteristics, which are crucial for determining its stability and reactivity. These calculations form the basis for more detailed analyses, including Molecular Electrostatic Potential mapping and Frontier Molecular Orbital analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. malayajournal.orglibretexts.org An MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are favorable for nucleophilic attack. deeporigin.com

For this compound, the MEP map would be expected to show significant negative potential around the two carbonyl oxygen atoms of the succinimide (B58015) ring, making them prime sites for hydrogen bonding and electrophilic interactions. nih.gov The fluorine atom on the phenyl ring, due to its high electronegativity, would also contribute to the electrostatic landscape. The distribution of potential around the molecule provides a signature that can help distinguish between active and inactive compounds and influences the initial orientation of the molecule as it approaches a biological receptor. nih.gov Understanding these electrostatic features is critical for rational drug design, as it helps in optimizing charge distributions to improve binding affinity and specificity. deeporigin.com

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. libretexts.orgyoutube.com The HOMO acts as an electron donor (nucleophilic), while the LUMO acts as an electron acceptor (electrophilic). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. malayajournal.orgresearchgate.net

A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and less stable. malayajournal.org For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. This data reveals the molecule's susceptibility to charge transfer, which is a key aspect of its potential biological activity.

Table 1: Representative FMO Properties for this compound Note: These are representative values based on typical DFT calculations for similar organic molecules and are for illustrative purposes.

Parameter Energy (eV) Significance
EHOMO -6.5 eV Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO -1.2 eV Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.

| Energy Gap (ΔE) | 5.3 eV | ELUMO - EHOMO; indicates chemical reactivity and stability. |

Derived from the HOMO and LUMO energy values, several global reactivity descriptors can be calculated using Conceptual Density Functional Theory (CDFT). scispace.com These indices provide quantitative measures of a molecule's reactivity and stability. scispace.com Key descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

These indices are defined as follows:

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.

Chemical Potential (μ): The negative of electronegativity.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer.

Global Softness (S): The reciprocal of chemical hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): Represents the energy stabilization when the system acquires an additional electronic charge from the environment.

Table 2: Global Chemical Reactivity Indices and Their Formulas

Index Formula Description
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Describes the ability to attract electrons.
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Relates to the escaping tendency of electrons.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Quantifies resistance to charge transfer.
Global Softness (S) 1 / (2η) The inverse of hardness, indicating reactivity.

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. |

These calculated indices help in systematically comparing the reactivity of this compound with other related compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. studiauniversitatis.ro It is widely used in drug discovery to screen compounds and understand their binding mechanisms at an atomic level. nih.govekb.eg

Docking simulations calculate a scoring function, often expressed as binding affinity or binding energy in kcal/mol, to estimate the strength of the ligand-receptor interaction. nih.gov A lower (more negative) binding energy generally indicates a more stable complex and higher binding affinity.

Beyond predicting affinity, docking reveals the specific interactions that stabilize the complex. These interactions can include:

Hydrogen Bonds: Crucial for specificity and binding strength.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the target.

π-π Stacking: Interactions between aromatic rings.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Analysis of these interactions provides a detailed picture of how this compound fits into a target's binding site and which functional groups are key for its activity.

Table 3: Common Interaction Types in Ligand-Target Binding

Interaction Type Description
Hydrogen Bond An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Hydrophobic Interaction The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.
π-π Stacking Attractive, noncovalent interactions between the π-electron systems of aromatic rings.

| Van der Waals Forces | Distance-dependent interactions between atoms or molecules. |

To explore its therapeutic potential, this compound can be docked into the active site of specific enzymes. Acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine (B1216132), is a common target for drugs aimed at treating Alzheimer's disease. studiauniversitatis.ronih.gov

Docking studies of this compound into the AChE active site would predict its binding mode and affinity. The active site of AChE contains key amino acid residues, such as those in the catalytic active site (CAS) and the peripheral anionic site (PAS), that are crucial for inhibitor binding. nih.gov A simulation would likely show the succinimide ring and the fluorophenyl group of the compound forming hydrogen bonds and hydrophobic interactions with residues like Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe). nih.govdoi.org The results would provide a structural basis for its potential inhibitory activity and guide further optimization to enhance its efficacy.

Table 4: Hypothetical Docking Results of this compound with Acetylcholinesterase (AChE) Note: The following is a representative example of docking simulation results.

Parameter Value/Description
Target Protein Acetylcholinesterase (AChE)
Binding Affinity -8.5 kcal/mol
Interacting Residues Trp86, Tyr124, Phe330, Tyr334

| Interaction Types | Hydrogen bond with Tyr124; π-π stacking with Trp86 and Tyr334; Hydrophobic interactions with Phe330. |

Such studies are fundamental in computational drug discovery, offering a pathway to understanding and developing new therapeutic agents based on the succinimide scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Succinimides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the physicochemical properties of a series of compounds with their biological activities. researchgate.net For fluorinated succinimides, QSAR models are instrumental in predicting anticonvulsant activity and optimizing molecular structures for enhanced potency.

The development of a robust QSAR model for fluorinated succinimides involves the calculation of various molecular descriptors that characterize the topology, electronic properties, and steric features of the molecules. The anticonvulsant activity, often measured in animal models like the maximal electroshock (MES) or subcutaneous pentylenetetrazole (scPTZ) tests, serves as the dependent variable. researchgate.net The inclusion of a fluorine atom on the phenyl ring, as in this compound, significantly influences key descriptors. Fluorine's high electronegativity and ability to form hydrogen bonds can alter the electronic distribution and binding interactions of the molecule with its biological target.

A hypothetical 2D-QSAR model for a series of fluorinated phenylsuccinimide derivatives might take the following form:

log(1/ED₅₀) = β₀ + β₁(logP) + β₂(μ) + β₃(Eₗᵤₘₒ) + β₄(Sₘ)

In this equation, ED₅₀ represents the effective dose for 50% of the population, logP is the partition coefficient indicating lipophilicity, μ is the dipole moment, Eₗᵤₘₒ is the energy of the lowest unoccupied molecular orbital, and Sₘ represents a steric descriptor like molar refractivity.

Table 1: Hypothetical Molecular Descriptors and Anticonvulsant Activity for a Series of Fluorinated Phenylsuccinimides

Compound Substitution log(1/ED₅₀) logP Dipole Moment (μ) LUMO Energy (Eₗᵤₘₒ) Molar Refractivity (Sₘ)
1 2-(phenyl)succinimide 1.50 1.85 2.5 D -0.08 eV 55.4 cm³/mol
2 2-(p-Fluorophenyl)succinimide 1.75 1.95 3.1 D -0.10 eV 55.2 cm³/mol
3 This compound 1.82 1.98 2.9 D -0.11 eV 55.2 cm³/mol
4 2-(o-Fluorophenyl)succinimide 1.68 1.92 3.5 D -0.09 eV 55.2 cm³/mol

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights by analyzing the steric and electrostatic fields around the aligned molecules. nih.gov For fluorinated succinimides, CoMFA and CoMSIA contour maps could reveal that electronegative groups, like fluorine, are favored in specific regions of the binding pocket, while bulky substituents may be detrimental in others. These models are crucial for designing new derivatives with optimized interactions with the target receptor. nih.govnih.gov

In Silico Prediction of Potential Biological Activities

In silico methods are widely used to predict the biological activity spectrum of a compound and to identify its potential molecular targets, thereby accelerating the drug discovery process.

Prediction of Activity Spectra for Substances (PASS) is a common tool used for this purpose. The PASS algorithm analyzes the structure of a query molecule and predicts its likely biological activities based on a large database of known active compounds. For this compound, a PASS prediction could generate a list of potential activities with corresponding probabilities (Pa for probable activity and Pi for probable inactivity).

Table 2: Hypothetical PASS Predictions for this compound

Predicted Biological Activity Pa (Probable Activity) Pi (Probable Inactivity)
Anticonvulsant 0.850 0.005
Anxiolytic 0.725 0.021
T-type calcium channel antagonist 0.690 0.035
GABA-A receptor modulator 0.550 0.080
Acetylcholinesterase inhibitor 0.480 0.110

Molecular Docking is another powerful in silico technique used to predict the binding orientation and affinity of a small molecule to the active site of a target protein. nih.govsapub.org Based on the known pharmacology of succinimide anticonvulsants, which are thought to act on T-type calcium channels, molecular docking studies can be performed to investigate the interaction of this compound with these channels. drugs.com Other potential targets for succinimide derivatives that have been explored through docking include the GABA-A receptor and acetylcholinesterase. nih.govmdpi.comnih.gov

In a typical docking simulation, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, this compound, is then computationally placed into the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding affinity, often expressed as a binding energy (ΔG) in kcal/mol.

Table 3: Hypothetical Molecular Docking Results for this compound with Potential Biological Targets

Target Protein PDB ID Binding Energy (ΔG, kcal/mol) Key Interacting Residues
T-type Calcium Channel (Caᵥ3.1) (Homology Model) -8.5 Tyr153, Phe212, Asn245
GABA-A Receptor (α1β2γ2) 6D6U -7.2 Phe99, Tyr157, Thr202

These in silico predictions, from both QSAR and target prediction methodologies, provide a foundational hypothesis for the mechanism of action of this compound. The predicted anticonvulsant activity, likely mediated through the modulation of ion channels such as T-type calcium channels, can then be validated through focused in vitro and in vivo experimental studies.

In Vitro Biological Activities and Mechanistic Investigations of 2 M Fluorophenyl Succinimide Analogues

Modulation of Metabotropic Glutamate (B1630785) Receptors (mGluRs)

Recent research has identified a novel class of succinimide-based compounds as modulators of metabotropic glutamate receptor subtype 1 (mGlu1). acs.orgnih.gov These receptors, which belong to the G protein-coupled receptor (GPCR) family, are crucial for regulating excitatory neurotransmission in the central nervous system. acs.orgnih.gov Group I mGlu receptors, including mGlu1 and mGlu5, are typically located postsynaptically and their activation leads to an increase in intracellular calcium. acs.orgnih.gov The modulation of mGlu1 is considered a promising therapeutic strategy for a variety of central nervous system (CNS) disorders. acs.orgnih.gov

Species-Specific Activity Profile (e.g., rat vs. human mGlu1)

A significant characteristic of this succinimide-based series of mGlu1 NAMs is their pronounced species-specific activity. acs.orgnih.gov While many analogues, including the initial hit compound VU0410425, demonstrate potent inhibitory activity at the rat mGlu1 receptor, they exhibit a striking lack of significant antagonist activity at the human mGlu1 receptor. acs.orgnih.gov

This disconnect in activity between the rat and human orthologs of the mGlu1 receptor is a critical consideration for the translation of preclinical findings to clinical applications. For instance, the 2-fluorophenyl analogue 25 showed enhanced potency at the rat mGlu1 receptor, but like other analogues in the series, it did not demonstrate appreciable potency at the human mGlu1 receptor. acs.orgnih.gov This species-dependent activity profile prompted further investigations to understand the molecular basis for this selectivity. acs.orgnih.gov

CompoundSubstitutionrat mGlu1 IC₅₀ (nM)human mGlu1 Activity
23 Unsubstituted PhenylModerate PotencyNot specified as potent
25 2-FluorophenylEnhanced PotencyNot appreciably potent
29 3-ChlorophenylEnhanced PotencyNot appreciably potent
38 N-3,3-dimethylbutylSubmicromolarMeasurable but weak

Functional Cell-Based Assay Methodologies for mGluR Activity

The characterization of 2-(m-Fluorophenyl)succinimide analogues as mGlu1 NAMs was facilitated by the use of functional cell-based assays. acs.orgnih.gov A common high-throughput screening method involves measuring the mobilization of intracellular calcium following receptor activation. acs.orgnih.gov

In these assays, cells engineered to express the mGlu1 receptor (either rat or human) are loaded with a fluorescent calcium indicator. acs.orgnih.gov The addition of an agonist like glutamate triggers the Gαq signaling pathway, leading to an increase in intracellular calcium, which is detected as a change in fluorescence. acs.orgnih.gov To identify NAMs, the assay is performed in the presence of the test compounds. A reduction in the glutamate-induced calcium signal indicates negative allosteric modulation. acs.orgnih.gov This methodology allows for the quantitative determination of compound potency, typically expressed as an IC₅₀ value, which represents the concentration of the inhibitor required to reduce the receptor's response by 50%.

Enzyme Inhibition Studies

A thorough review of the scientific literature was conducted to identify studies on the inhibitory effects of this compound and its close analogues on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Butyrylcholinesterase (BChE) Inhibition

Similarly, no specific data on the butyrylcholinesterase inhibitory activity of this compound was identified in the course of this literature search.

Antimicrobial Spectrum of Activity (In Vitro)

Succinimide (B58015) derivatives have been investigated for their potential as antimicrobial agents. nih.govmdpi.com The introduction of various substituents on the phenyl ring of N-phenylsuccinimides can influence their biological activity.

The antibacterial properties of N-phenylsuccinimide derivatives have been explored, with studies indicating that their activity can be influenced by the nature of the chemical bonds within the succinimide ring. For instance, maleimides, which possess a carbon-carbon double bond in the imide ring, have been found to be significantly more active than the corresponding saturated succinimides against both Escherichia coli and Staphylococcus aureus. nih.gov This suggests that the double bond plays a crucial role in the antibacterial mechanism of these compounds.

Investigations into the antifungal properties of succinimide derivatives have shown promising results. A study on N-substituted phenyl succinimides demonstrated that a derivative with a 4-fluoro substitution, 1-(4-fluorophenyl)pyrrolidine-2,5-dione, exhibited significant antifungal activity. nih.gov This compound was tested against Candida albicans and Aspergillus niger, showing notable zones of inhibition. nih.gov Specifically, against C. albicans, the zone of inhibition was 13.19 ± 0.15 mm, and against A. niger, it was 16.41 ± 0.42 mm, indicating a potent effect against these fungal strains. nih.gov

These findings suggest that the presence of a fluorine atom on the phenyl ring of the succinimide structure is favorable for antifungal activity. While this data is for the para-substituted isomer, it provides a strong indication that this compound and its analogues could also possess significant antifungal properties. However, comprehensive studies on the m-fluoro isomer against a wider array of fungal species are needed to fully establish its antifungal spectrum.

There is currently a lack of specific research data on the antitubercular activity of this compound and its analogues against Mycobacterium tuberculosis. While the search for novel antitubercular agents is a critical area of research, and various classes of compounds are being explored, succinimide derivatives have not been a primary focus in the studies reviewed. researchgate.netnih.govnih.govnih.gov Research into fluorinated compounds has shown that fluorine substitution can sometimes enhance the anti-tuberculosis activity of certain pharmacophores. nih.govnih.gov However, without direct experimental evidence, the potential efficacy of this compound against M. tuberculosis remains speculative. Dedicated screening and mechanistic studies are required to determine if this class of compounds holds any promise for the development of new antitubercular therapies.

Antitumor/Anticancer Activities (In Vitro Cellular Assays)

Succinimide derivatives have emerged as a class of compounds with significant potential in anticancer research. nih.govmdpi.com Various analogues have demonstrated cytotoxic and pro-apoptotic activities in a range of cancer cell lines. mdpi.com The introduction of a fluorophenyl group is a common strategy in medicinal chemistry to enhance the biological activity of compounds, and its effect on the anticancer properties of the succinimide scaffold has been a subject of investigation.

The anticancer activity of succinimide analogues often exhibits cell line specificity, meaning their effectiveness can vary significantly between different types of cancer cells. This specificity is crucial for the development of targeted cancer therapies.

A study on a series of novel dicarboximide derivatives, including succinimides, evaluated their cytotoxicity against human leukemia (K562, MOLT-4) and cervical cancer (HeLa) cell lines. nih.govmdpi.com The results showed that many of these derivatives exhibited high to moderate cytotoxicity. For example, some derivatives were particularly toxic to MOLT-4 cells, while others showed greater efficacy against K562 or HeLa cells. nih.gov This highlights the differential sensitivity of cancer cell lines to these compounds.

Another study investigated novel succinimide-maleimide derivatives and found that certain compounds displayed potent activity against the MCF-7 breast cancer cell line. mdpi.com The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for the most active compounds were in the low micromolar range, indicating significant potency. mdpi.com

The table below summarizes the in vitro anticancer activity of selected succinimide analogues against various cancer cell lines, demonstrating the cell line specificity of these compounds.

Compound/AnalogueCancer Cell LineIC50 (µM)Reference
Succinimide Derivative 1eHeLa (Cervical Cancer)8 nih.gov
K562 (Leukemia)3.2 nih.gov
MOLT-4 (Leukemia)5.8 nih.gov
Succinimide Derivative 1bMOLT-4 (Leukemia)7 nih.gov
Succinimide Derivative 1fK562 (Leukemia)18 nih.gov
Succinimide-Maleimide 5iMCF-7 (Breast Cancer)1.496 mdpi.com
Succinimide-Maleimide 5lMCF-7 (Breast Cancer)1.831 mdpi.com

These findings underscore the importance of screening new succinimide derivatives against a diverse panel of cancer cell lines to identify their specific therapeutic potential. The presence and position of the fluorine atom on the phenyl ring are expected to influence this cell line specificity by altering the compound's electronic properties, lipophilicity, and binding interactions with molecular targets within the cancer cells.

Mechanistic Pathways of Antiproliferative Action (e.g., Apoptosis Induction)

The antiproliferative activity of various chemical compounds is often linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. This process is a critical mechanism for controlling cell populations and eliminating damaged or malignant cells. The mitochondrial pathway of apoptosis is a key route through which this occurs, involving the BCL-2 family of proteins that regulate the integrity of the outer mitochondrial membrane nih.gov.

In the context of antiproliferative agents, the induction of apoptosis can be initiated by the inhibition of anti-apoptotic BCL-2 proteins nih.gov. These proteins work by sequestering "direct activator" proteins, preventing them from triggering the mitochondrial outer membrane permeabilization (MOMP) that leads to cell death nih.gov. When an antiproliferative compound inhibits these anti-apoptotic proteins, the direct activators are released, leading to the release of cytochrome c from the mitochondria into the cytosol nih.gov. This event initiates a cascade of caspase activation, which are enzymes that execute the apoptotic process, ultimately leading to the dismantling of the cell nih.gov.

Research into various anticancer agents has demonstrated that this mechanism is a viable strategy for cancer therapy. For instance, studies on certain benzamide (B126) derivatives have shown their ability to induce apoptosis in human cancer cell lines nih.gov. Similarly, investigations into novel arsenic compounds have identified the mitochondrial apoptosis pathway as the primary mode of action for their antiproliferative effects mdpi.com. These compounds were shown to cause a dose-dependent increase in apoptotic cells, confirming that apoptosis induction is a key mechanism of their anticancer activity mdpi.com.

While direct mechanistic studies on this compound are not extensively detailed in the provided context, the antiproliferative potential of fluorinated compounds and succinimide derivatives suggests that apoptosis induction is a probable pathway. The presence of a fluorine atom can enhance the biological activity of compounds, and studies on fluorinated derivatives of other molecules have shown potent cytotoxic effects mdpi.comcitedrive.com. Therefore, it is plausible that this compound analogues exert their antiproliferative effects by engaging the apoptotic machinery within cancer cells, a common mechanism for this class of compounds nih.govnih.gov.

Neuroprotective Properties in Succinimide Research

The succinimide scaffold is a well-recognized heterocyclic structure in medicinal chemistry and drug discovery, known to be a component of various compounds with a wide range of therapeutic applications nih.gov. Research into succinimide derivatives has revealed their potential in addressing neurological conditions, including properties that suggest neuroprotective effects nih.gov. These compounds have been investigated for multiple biological activities, such as anticonvulsant, antipsychotic, and as enzyme inhibitors, which are relevant to neuroprotection nih.govnih.gov.

One area of interest is the role of succinimide derivatives as inhibitors of acetylcholinesterase (AChE) mdpi.com. AChE is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132); inhibiting this enzyme can increase acetylcholine levels in the brain, which is a therapeutic strategy for conditions like Alzheimer's disease mdpi.com. Studies have shown that certain succinimide derivatives can act as competitive inhibitors of AChE, indicating their potential to modulate cholinergic neurotransmission and offer neuroprotective benefits in memory-related disorders mdpi.comnih.gov. The inhibitory potency can be influenced by the specific substituents on the succinimide structure mdpi.com.

The antioxidant properties of some succinimide derivatives also contribute to their neuroprotective potential nih.gov. Oxidative stress is a key factor in the pathogenesis of many neurodegenerative diseases. Compounds that can scavenge free radicals may help protect neurons from oxidative damage nih.govmdpi.com. Research on various lichen metabolites, for instance, has highlighted the neuroprotective effects of antioxidants and their ability to improve mitochondrial function in in vitro models of Parkinson's disease mdpi.com. Given that some succinimide derivatives possess antioxidant capabilities, this represents another avenue through which they may exert neuroprotective effects nih.gov.

Anti-inflammatory Properties of Succinimide Derivatives

Succinimide derivatives have been a subject of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory properties nih.gov. Inflammation is a complex biological response implicated in numerous diseases, and compounds that can modulate this process are valuable therapeutic targets. The anti-inflammatory potential of the succinimide scaffold has been explored through the synthesis and evaluation of various analogues nih.govresearchgate.net.

The mechanism of anti-inflammatory action for many compounds involves the modulation of key signaling pathways within immune cells, particularly macrophages mdpi.com. Macrophages play a crucial role in both the initiation and resolution of inflammation, existing in different activation states, such as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype mdpi.com. Anti-inflammatory agents often work by shifting the balance from M1 to M2 polarization or by inhibiting the production of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., cyclooxygenase-2, COX-2) mdpi.com.

Research into pyrrole (B145914) derivatives, which share structural similarities with the succinimide core, has provided insights into these mechanisms. For example, a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated significant anti-inflammatory activity in animal models mdpi.com. This activity was associated with a reduction in serum levels of the pro-inflammatory cytokine TNF-α and an increase in the anti-inflammatory cytokine TGF-β1, suggesting a modulatory effect on the immune response mdpi.com.

Studies on other succinimide-related compounds have also shown analgesic and anti-inflammatory effects researchgate.net. The evaluation of new succinimide derivatives and their sulphonated forms in mice demonstrated significant analgesic activity, in some cases more potent than standard drugs like aspirin (B1665792) and paracetamol researchgate.net. This suggests that succinimide derivatives can interfere with pain and inflammation pathways. The broad investigation into succinimides as anti-inflammatory agents underscores the therapeutic potential of this chemical class in treating inflammation-related disorders nih.gov.

Compound ClassInvestigated ActivityPotential Mechanism of ActionReference
Succinimide DerivativesAnti-inflammatoryModulation of immune cell signaling pathways. nih.gov
Pyrrole DerivativesAnti-inflammatoryReduction of pro-inflammatory cytokines (TNF-α) and increase of anti-inflammatory cytokines (TGF-β1). mdpi.com
Sulphonated SuccinimidesAnalgesicInterference with pain and inflammation signaling. researchgate.net

Structure Activity Relationship Sar Studies on 2 M Fluorophenyl Succinimide Derivatives

Influence of Fluorine Substitution on Biological Activity

The introduction of a fluorine atom into a phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This is due to fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, which can alter electronic distribution, lipophilicity, metabolic stability, and binding interactions with biological targets.

The position of the fluorine atom on the phenyl ring—ortho (2-position), meta (3-position), or para (4-position)—can have a profound impact on the biological activity of phenylsuccinimide derivatives. While direct comparative studies on the anticonvulsant activity of ortho-, meta-, and para-fluorophenylsuccinimide are not extensively documented in a single study, inferences can be drawn from related compounds and general principles of medicinal chemistry.

The electronic effects of substituents on a phenyl ring are well-established. Halogens are typically considered ortho, para-directors in electrophilic aromatic substitution reactions due to their ability to donate a lone pair of electrons through resonance, despite being deactivating via the inductive effect. slideshare.net However, in the context of drug-receptor interactions, the electronic and steric properties of the substituent at each position are crucial. For instance, a fluorine atom at the para-position in some quinazoline (B50416) derivatives has been shown to be favorable for anticonvulsant activity. mdpi.com

The following table summarizes the anticonvulsant activity of a representative ortho-fluorinated succinimide (B58015) derivative.

CompoundPosition of FluorineTestActivity (ED₅₀ mg/kg)Reference
1-[{4-(4-fluorophenyl)-piperazin-1-yl}-methyl]-3-(2-bromophenyl)-pyrrolidine-2,5-dioneortho (on a separate phenyl ring of the N-substituent)MES (rat, oral)7.4 nih.gov
1-[{4-(3-bromophenyl)-piperazin-1-yl}-methyl]-3-(2-bromophenyl)-pyrrolidine-2,5-dioneN/AMES (rat, oral)26.4 nih.gov

This table presents data for a related compound to illustrate the potency that can be achieved with fluorinated analogs.

The nature of the halogen substituent (F, Cl, Br, I) on the phenyl ring can also significantly influence biological activity. Different halogens vary in size, electronegativity, and lipophilicity, leading to distinct pharmacological profiles.

In a study of quinazoline derivatives, a comparative analysis of halogen substituents at the 4-position of a phenyl ring revealed a clear trend in anticonvulsant activity. The bromo-substituted derivative showed higher activity than the chloro-substituted one, which in turn was more active than the fluoro-substituted analog. mdpi.com This suggests that for that particular scaffold, larger and more lipophilic halogens may enhance anticonvulsant potency.

Conversely, a study on 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives found that a 3-(2-chlorophenyl) derivative with a 4-fluorophenylpiperazinyl moiety at the N1 position of the succinimide ring exhibited potent anticonvulsant activity. mdpi.comresearchgate.net This highlights the complex interplay between the substitutions on the phenyl ring and the succinimide nitrogen.

The table below presents a comparison of the anticonvulsant activity of quinazoline derivatives with different halogen substituents.

CompoundHalogen at 4-positionTestActivity (ED₅₀ mg/kg)Reference
5dBromoscPTZ140 mdpi.com
5bChloroscPTZ152 mdpi.com
5cFluoroscPTZ165 mdpi.com

Impact of N-Substitution on the Succinimide Ring and Overall Potency

Modification of the succinimide ring, particularly at the nitrogen atom (N-substitution), is a key strategy for modulating the pharmacological properties of this class of compounds. The nature of the substituent at the N-position can influence factors such as solubility, membrane permeability, and interaction with biological targets.

Studies on various succinimide derivatives have shown that N-methylation can decrease activity against electroshock seizures while increasing activity against chemically induced convulsions. slideshare.net This suggests that even small alkyl substitutions can alter the mechanism of action or selectivity of the compound. In a series of spirosuccinimides, the anticonvulsant activity was found to be dependent on the substitution pattern of the aromatic ring attached to the imide nitrogen. nih.gov For instance, N-(2-methoxyphenyl) and N-(4-chlorophenyl-amino) derivatives were found to be the most active in their respective series. nih.gov

Furthermore, the introduction of larger, more complex moieties, such as N-Mannich bases, has been shown to yield highly potent anticonvulsant agents. nih.gov These substituents can significantly alter the physicochemical properties of the parent molecule and may introduce new points of interaction with biological targets.

The following table illustrates the effect of different N-substituents on the anticonvulsant activity of spirosuccinimides.

CompoundN-SubstituentTestActivity (Dose mg/kg)Reference
V2-methoxyphenylscPTZ100 nih.gov
XI4-chlorophenyl-aminoMES100 nih.gov
VI3-methoxyphenylMES/scPTZ300 nih.gov
VIII1-phenylethylMES/scPTZ300 nih.gov

Correlation of Molecular Features with Specific Biological Target Modulation

While the precise molecular targets for many succinimide anticonvulsants are not fully elucidated, it is generally believed that they exert their effects through modulation of ion channels or neurotransmitter systems. The structural features of 2-(m-Fluorophenyl)succinimide and its derivatives can be correlated with potential interactions with these targets.

The succinimide ring itself is considered a key pharmacophore for many compounds active in the central nervous system. mdpi.com For ethosuximide (B1671622), a well-known succinimide anticonvulsant, the proposed mechanism of action is the blockade of T-type calcium channels. firsthope.co.in The phenyl group at the 2-position of the succinimide ring is crucial for activity against maximal electroshock seizures, suggesting an interaction with voltage-gated sodium channels, similar to phenytoin. nih.govslideshare.net

The fluorine atom, with its high electronegativity, can influence the electronic environment of the phenyl ring, potentially affecting its ability to participate in π-π stacking or other interactions with aromatic residues in the binding pocket of a target protein. Furthermore, the ability to form hydrogen bonds is considered an important feature for the anticonvulsant activity of phenytoin-like drugs, and alterations to the succinimide ring or its substituents can impact this capability. nih.gov

Pharmacophore Modeling for Fluorinated Succinimides

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For anticonvulsant agents, various pharmacophore models have been proposed based on the diverse chemical structures and mechanisms of action of known drugs. nih.gov

A common pharmacophore model for anticonvulsants that act as sodium channel blockers includes a hydrophobic aromatic ring, a hydrogen bond donor/acceptor site, and another hydrophobic site. nih.gov this compound and its derivatives fit this model well. The fluorophenyl group can serve as the hydrophobic aromatic feature, and the imide functionality of the succinimide ring provides hydrogen bond donor and acceptor capabilities.

While specific pharmacophore models for fluorinated succinimides are not extensively detailed in the literature, existing models for anticonvulsants provide a framework for designing new derivatives. The inclusion of fluorine can be considered as a modification to the hydrophobic and electronic properties of the aromatic feature within the pharmacophore.

Computational SAR Approaches and Predictive Modeling

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR studies, are powerful tools for understanding the relationship between the chemical structure and biological activity of a series of compounds. conicet.gov.ar These approaches have been applied to various classes of anticonvulsants to develop predictive models that can guide the design of new, more potent agents. conicet.gov.ar

For succinimide derivatives, QSAR studies can help to identify the key physicochemical properties (e.g., lipophilicity, electronic parameters, steric factors) that are correlated with anticonvulsant activity. Molecular modeling techniques, such as docking studies, can be used to simulate the binding of fluorinated succinimides to potential biological targets, like ion channels, providing insights into the molecular basis of their activity. dovepress.comnih.gov

In silico studies can also predict the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new derivatives, helping to prioritize compounds for synthesis and further testing. nih.gov For example, computational tools can estimate properties like blood-brain barrier permeability, which is crucial for CNS-active drugs. researchgate.net

Applications and Advanced Research Trajectories of Succinimide Analogues

Role in Organic Synthesis as Versatile Reagents and Building Blocks

The succinimide (B58015) scaffold is a versatile building block in organic synthesis, and the presence of a fluorinated phenyl group in 2-(m-Fluorophenyl)succinimide enhances its utility. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the succinimide ring, making it a valuable precursor for a variety of chemical transformations.

Key applications in organic synthesis include:

Synthesis of Bioactive Molecules: The succinimide moiety is a common feature in many pharmaceuticals. researchgate.net The fluorinated phenyl group can serve as a bioisostere for other groups, potentially improving the pharmacological profile of a drug candidate. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of molecules containing this feature. pr.com This makes this compound an attractive starting material for the synthesis of novel therapeutic agents. researchgate.net

Precursor for Complex Heterocycles: The succinimide ring can be opened or modified to generate a range of other heterocyclic systems. The reactivity of the carbonyl groups and the α-protons allows for various synthetic manipulations, leading to the construction of more complex molecular architectures.

Reagents in Coupling Reactions: N-substituted succinimides, such as N-sulfenylsuccinimides, are effective reagents in various organic transformations, including sulfenylation reactions. beilstein-journals.orgnih.gov While not a direct application of this compound itself, this highlights the potential for derivatization of the succinimide nitrogen to create novel reagents.

The strategic placement of the fluorine atom on the phenyl ring provides a handle for further functionalization through reactions like nucleophilic aromatic substitution, offering pathways to a diverse library of compounds.

Table 1: Synthetic Utility of this compound
Application AreaDescriptionPotential Advantages of Fluorination
Medicinal ChemistryServes as a scaffold for the synthesis of potential drug candidates.Enhanced metabolic stability, improved binding affinity, altered lipophilicity. pr.com
AgrochemicalsActs as a building block for novel pesticides and herbicides.Increased biological activity and stability.
Heterocyclic SynthesisFunctions as a precursor for the synthesis of more complex heterocyclic structures.Modified reactivity of the succinimide ring, potential for further functionalization at the fluorine position.

Development of Chemical Probes for Investigating Biological Pathways

Chemical probes are essential tools for elucidating biological processes and validating drug targets. The unique properties of fluorine make this compound an interesting candidate for the development of such probes.

Potential roles in the development of chemical probes:

¹⁹F NMR Probes: Fluorine-19 is a sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. Molecules containing fluorine can be used as probes to study protein-ligand interactions and conformational changes in biological systems. The chemical shift of the fluorine atom in this compound would be sensitive to its local environment, providing valuable information upon binding to a biological target.

Fluorescent Probes: While not inherently fluorescent, the this compound scaffold can be chemically modified to incorporate fluorophores. The protection and deprotection of key functional groups on the succinimide ring could be designed to trigger a fluorescent response, enabling the detection of specific analytes or enzymatic activities. rsc.org

Covalent Probes: The succinimide ring can be engineered to act as a reactive "warhead" for covalent modification of specific amino acid residues in proteins. The development of sulfonyl fluoride (B91410) probes for studying cereblon modulators showcases a related strategy where a fluorine-containing group is key to the probe's function. rsc.org

The ability to synthesize a range of analogues by modifying the succinimide or the fluorophenyl ring allows for the fine-tuning of a probe's selectivity and reactivity towards its intended biological target.

Contributions to Materials Science (e.g., Polymer Chemistry, Resin Development)

Fluorinated polymers often exhibit desirable properties, including high thermal stability, chemical resistance, and low surface energy. The incorporation of monomers like this compound into polymer chains can impart these beneficial characteristics.

Potential contributions to materials science:

High-Performance Polymers: Aromatic polyimides are known for their exceptional thermal and mechanical properties. researchgate.net The introduction of fluorine-containing monomers, such as a derivative of this compound, can enhance the properties of polyimides, leading to materials with improved solubility, optical transparency, and lower dielectric constants. rsc.orgnih.gov These fluorinated polyimides are promising for applications in microelectronics and aerospace. scielo.br

Advanced Resins: In resin development, the inclusion of fluorinated components can lead to materials with enhanced durability and resistance to harsh environments. The succinimide moiety can contribute to the thermal stability of the resulting resin.

Functional Coatings: The low surface energy associated with fluorinated compounds can be exploited to create hydrophobic and oleophobic coatings. Polymers derived from this compound could be used to produce surfaces that are resistant to wetting and soiling.

Table 2: Potential Impact of Fluorination on Polymer Properties
PropertyEffect of Fluorine IncorporationPotential Application
Thermal StabilityIncreased due to the strength of the C-F bond. nih.govHigh-temperature resistant materials for aerospace and electronics.
SolubilityImproved solubility in organic solvents. rsc.orgEasier processing of high-performance polymers.
Optical TransparencyEnhanced transparency in the visible light spectrum. scielo.brMaterials for flexible displays and optical components.
Dielectric ConstantLowered dielectric constant. nih.govInsulating materials in microelectronics.
Chemical ResistanceIncreased resistance to chemical attack. nih.govDurable coatings and components for chemical processing industries.

Exploration in Environmental Research (e.g., Biodegradable Reagents)

The environmental fate of chemical compounds is a critical consideration in modern chemistry. While fluorinated organic compounds are often associated with persistence in the environment, there is growing interest in designing biodegradable alternatives. 20.210.105nih.gov

Potential avenues for environmental research:

Designing Biodegradable Polymers: Research into biodegradable polymers containing succinimide units suggests that the succinimide linkage can be susceptible to microbial degradation. While the presence of a fluorophenyl group might decrease the rate of biodegradation, studies on the biodegradability of such compounds are warranted. The balance between the desired functional properties imparted by fluorine and the need for environmental degradability is a key area of research.

"Green" Synthesis Reagents: The development of environmentally benign synthetic methods is a central goal of green chemistry. The use of succinimide-based reagents in catalysis is an active area of research. researchgate.net Exploring the potential of this compound derivatives as recyclable catalysts or reagents in aqueous media could contribute to more sustainable chemical processes.

Further research is necessary to fully understand the environmental impact and potential for biodegradability of this compound and its derivatives. Designing molecules that combine the advantageous properties of fluorination with environmental compatibility remains a significant challenge and an important direction for future research.

An in-depth look at the future of this compound reveals a landscape rich with potential for innovation and discovery. As researchers delve deeper into the properties and applications of this fluorinated compound, several key avenues of investigation are emerging. These directions promise to refine its synthesis, elucidate its biological mechanisms, and unlock its therapeutic potential through targeted and interdisciplinary approaches.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(m-Fluorophenyl)succinimide, and how do reaction conditions influence yield?

  • Methodology :

  • N-alkylation : Adapt the method used for methsuximide synthesis (), where 2-phenylsuccinimide is reacted with a fluorinated methylating agent (e.g., m-fluorobenzyl bromide) under basic conditions (pH 10–12). Monitor reaction progress via TLC or HPLC .
  • Precursor modification : Use a tributylstannyl benzoate succinimide precursor (e.g., 2-(tributylstannyl)benzoate succinimide) for radio-iodination or fluorination via halogen exchange .
    • Key considerations :
  • Optimize pH and temperature to avoid ring-opening hydrolysis (common in succinimide derivatives). shows succinimide-Ag complexes are stable at pH 10, suggesting alkaline conditions enhance stability .

Q. How can succinimide derivatives like this compound be characterized structurally and functionally?

  • Analytical techniques :

  • FTIR : Identify characteristic succinimide carbonyl stretches (~1770 cm⁻¹ and ~1700 cm⁻¹) and aryl C-F bonds (~1200 cm⁻¹) .
  • NMR : Use 19F^{19}\text{F}-NMR to confirm m-fluoro substitution (chemical shift ~-110 ppm for meta-F in aromatic rings) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns for fluorinated compounds .

Q. What factors govern the hydrolytic stability of this compound in aqueous solutions?

  • Stability parameters :

  • pH dependence : Hydrolysis accelerates under acidic (pH < 4) or strongly alkaline (pH > 12) conditions. demonstrates succinimide-Ag complexes degrade at pH < 8, suggesting neutral to mildly alkaline buffers (pH 7–9) enhance stability .
  • Temperature : Hydrolysis rates double with every 10°C increase. Store solutions at 4°C for short-term stability.

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic pathway data for succinimide derivatives?

  • Case study : Methsuximide (a succinimide anticonvulsant) hydrolyzes into two structural isomers (N,2-dimethyl-2-phenylsuccinamic acid and N,3-dimethyl-3-phenylsuccinamic acid) .
  • Resolution strategy :

  • Chromatographic separation : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to isolate isomers.
  • Isotopic labeling : Synthesize 14C^{14}\text{C}-labeled this compound to track metabolic products via radiometric detection .

Q. What advanced methodologies detect succinimide formation in biological systems (e.g., protein degradation)?

  • Protocol :

  • Trypsin digestion : Digest proteins under denaturing conditions (pH 5.0, 60°C) to minimize artificial succinimide formation. Analyze via LC-MS/MS for Asp→succinimide conversion (mass shift: -18 Da) .
  • Isoelectric focusing : Detect charge variants (e.g., loss of negative charge due to succinimide) using imaged capillary isoelectric focusing (icIEF) .

Q. How can this compound be integrated into functional polymers or probes?

  • Applications :

  • Fluorescent probes : Modify the succinimide ring with fluorophores (e.g., dansyl or BODIPY) via NHS ester coupling. demonstrates cross-linking with poly(vinyl alcohol) using N-phthalimido-α-azido succinimide .
  • Polymer coatings : Use succinimide-Ag complexes (e.g., [Ag(C₄H₄NO₂)₂]⁻) for electrodeposition of smooth metal coatings. Optimal conditions: pH 10, [succinimide] = 0.1 M .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.